Cas no 76216-72-3 (Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI))

Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) is a specialized heterocyclic compound featuring a thiophene backbone substituted with bromo and nitro functional groups, existing as a radical anion. This reactive intermediate is valuable in synthetic organic chemistry, particularly in cross-coupling reactions and radical-mediated transformations due to its electron-deficient nature and stabilized radical character. The presence of both bromo and nitro groups enhances its utility as a versatile building block for constructing complex molecular architectures, including conjugated systems and heterocyclic derivatives. Its radical anion form offers unique reactivity in electron-transfer processes, making it suitable for applications in materials science and advanced synthetic methodologies. Proper handling under inert conditions is recommended due to its reactive nature.
Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) structure
76216-72-3 structure
Product Name:Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI)
CAS No:76216-72-3
MF:C4H2BrNO2S
MW:208.033178806305
MDL:MFCD00022493
CID:561116
PubChem ID:83222
Update Time:2025-08-04

Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) Chemical and Physical Properties

Names and Identifiers

    • Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI)
    • 2-Bromo-5-nitrothiopheneanion radical
    • 2-BROMO-5-NITROTHIOPHENE
    • 5-BROMO-2-NITROTHIOPHENE
    • EN300-50349
    • AMY20173
    • SCHEMBL721463
    • SY003503
    • 76216-72-3
    • A806341
    • W-200100
    • AKOS005255443
    • NS00024179
    • FT-0691575
    • NSC 511505
    • MFCD00022493
    • 5-bromo-2-nitro-thiophene
    • 2-Bromo-5-nitro-thiophene
    • FD7097
    • CS-W002127
    • NSC511505
    • DTXSID50157275
    • Z600427368
    • Thiophene, 2-bromo-5-nitro-
    • NSC-511505
    • 2-Bromo-5-nitrothiophene, 97%
    • PS-3267
    • SY286147
    • EINECS 236-155-8
    • FT-0611501
    • 13195-50-1
    • GEO-00528
    • A847109
    • MDL: MFCD00022493
    • Inchi: 1S/C4H2BrNO2S/c5-3-1-2-4(9-3)6(7)8/h1-2H
    • InChI Key: ZPNFMDYBAQDFDY-UHFFFAOYSA-N
    • SMILES: BrC1=CC=C([N+](=O)[O-])S1

Computed Properties

  • Exact Mass: 206.899
  • Monoisotopic Mass: 206.899
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 74.1A^2
  • XLogP3: 2.8

Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) Pricemore >>

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Additional information on Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI)

Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI): A Comprehensive Overview in Modern Chemical Research

Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) is a compound of significant interest in the field of organic synthesis and pharmaceutical chemistry. This review aims to provide a detailed exploration of its chemical properties, synthetic pathways, and emerging applications, particularly in the context of contemporary research advancements.

The molecular structure of Thiophene,2-bromo-5-nitro- features a thiophene ring substituted with both a bromine atom at the 2-position and a nitro group at the 5-position. The presence of these functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The radical ion form (1-), indicated by the (9CI) notation, suggests that the compound exists in a charged state, which can influence its reactivity and utility in various chemical processes.

In recent years, there has been growing interest in the use of nitro-substituted heterocycles in medicinal chemistry due to their potential as bioactive scaffolds. The nitro group in Thiophene,2-bromo-5-nitro- can be further functionalized through reduction to an amine or through metal-catalyzed coupling reactions, providing access to a wide range of derivatives with tailored properties.

The bromine atom at the 2-position serves as a handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many pharmaceuticals. The combination of bromine and nitro groups on the thiophene ring allows for orthogonal functionalization strategies, enabling chemists to design molecules with precise structural motifs.

One of the most compelling aspects of Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) is its role in the development of novel materials. Thiophene derivatives are well-known for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electron-withdrawing nature of the nitro group can modulate the electronic properties of the thiophene ring, making it an attractive component for designing advanced materials with enhanced performance.

Recent studies have highlighted the utility of this compound in catalysis. The radical ion form can participate in redox reactions, making it a potential candidate for use in asymmetric synthesis or as a mediator in polymerization reactions. The ability to generate and manipulate radical species is crucial for many synthetic transformations, and Thiophene,2-bromo-5-nitro- offers a unique platform for exploring these possibilities.

The pharmaceutical industry has also shown interest in thiophene derivatives due to their biological activity. For instance, certain thiophene-based compounds have been investigated for their antimicrobial and anti-inflammatory properties. The structural features of Thiophene,2-bromo-5-nitro-, including the nitro and bromine substituents, can be leveraged to develop new drugs by modifying existing pharmacophores or by creating entirely novel molecular architectures.

In conclusion, Thiophene,2-bromo-5-nitro-, radical ion(1-) (9CI) represents a fascinating compound with diverse applications across multiple domains of chemical research. Its unique structural features and reactivity make it a valuable tool for synthetic chemists, materials scientists, and pharmaceutical researchers alike. As our understanding of its properties continues to evolve, we can anticipate even more innovative uses emerging from this versatile molecule.

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